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Compound of Interest

Compound Name: Ethyl 3-ethylbenzoate

Cat. No.: B1644939 Get Quote

Disclaimer: Direct experimental data for Ethyl 3-ethylbenzoate is not readily available in public

databases. The information presented herein is substantially based on established chemical

principles and extrapolated data from closely related structural analogs, primarily Ethyl 3-

methylbenzoate and Ethyl Benzoate. These estimations are intended to provide a robust profile

for research and development purposes.

Introduction
Ethyl 3-ethylbenzoate is an aromatic ester, a derivative of benzoic acid. As a substituted

benzoate ester, it is anticipated to be a colorless liquid with a characteristic odor, finding

potential applications in fragrance, flavor industries, and as a specialty solvent or synthetic

intermediate in drug discovery and materials science. This guide provides a comprehensive

overview of its predicted fundamental properties, synthesis protocols, and safety

considerations.

Chemical and Physical Properties
The properties of Ethyl 3-ethylbenzoate are predicted based on its structure and data from its

analogs, Ethyl 3-methylbenzoate and Ethyl Benzoate. The presence of an additional methylene

group in the 3-position ethyl group, compared to the methyl group in Ethyl 3-methylbenzoate, is

expected to slightly increase the molecular weight, boiling point, and density.

IUPAC Name: Ethyl 3-ethylbenzoate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1644939?utm_src=pdf-interest
https://www.benchchem.com/product/b1644939?utm_src=pdf-body
https://www.benchchem.com/product/b1644939?utm_src=pdf-body
https://www.benchchem.com/product/b1644939?utm_src=pdf-body
https://www.benchchem.com/product/b1644939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1644939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

Canonical SMILES: CCOC(=O)c1cccc(CC)c1

InChI Key: (Predicted) Will differ from analogs due to the ethyl substituent.

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"];

C6 [label="C"];

// Edges for the ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label="",

style=double]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double]; C5 -- C6 [label=""]; C6 -- C1

[label="", style=double];

// Substituents // Ester group at C1 C_ester [label="C"]; O_ester1 [label="O"]; O_ester2

[label="O"]; C_ethyl_ester1 [label="CH₂"]; C_ethyl_ester2 [label="CH₃"];

C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 --

C_ethyl_ester1; C_ethyl_ester1 -- C_ethyl_ester2;

// Ethyl group at C3 C_ethyl_sub1 [label="CH₂"]; C_ethyl_sub2 [label="CH₃"];

C3 -- C_ethyl_sub1; C_ethyl_sub1 -- C_ethyl_sub2;

// Invisible nodes for positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same;

C_ester; C_ethyl_sub1;} } graph [bgcolor="#F1F3F4"] node [fontcolor="#202124",

color="#5F6368"] edge [color="#5F6368"]

caption="2D Structure of Ethyl 3-ethylbenzoate"

The following table summarizes the predicted physical properties of Ethyl 3-ethylbenzoate,

with comparative data from its analogs.
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Property
Ethyl 3-
ethylbenzoate
(Predicted)

Ethyl 3-
methylbenzoate[1]

Ethyl Benzoate[2]

Appearance Colorless liquid Colorless liquid Colorless liquid

Boiling Point
~240-245 °C at 760

mmHg

234.6 °C at 760

mmHg[1]
211-213 °C

Density ~1.02 g/mL at 25 °C 1.03 g/mL at 25 °C 1.050 g/cm³

Refractive Index ~1.505 at 20 °C n20/D 1.506 n20/D 1.504

Solubility

Insoluble in water;

soluble in organic

solvents

Insoluble in water;

soluble in organic

solvents

Almost insoluble in

water; miscible with

most organic solvents

Flash Point ~105 °C 101 °C 88 °C

Spectral Data (Predicted)
No experimental spectra for Ethyl 3-ethylbenzoate are publicly available. The following

predictions are based on the known spectral data of its structural components and analogs.

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the

3-ethyl substituted benzene ring.

Ethyl Ester Group: A quartet signal around δ 4.3 ppm (2H, -OCH₂CH₃) and a triplet around δ

1.3 ppm (3H, -OCH₂CH₃).

3-Ethyl Group: A quartet signal around δ 2.7 ppm (2H, -Ar-CH₂CH₃) and a triplet around δ

1.2 ppm (3H, -Ar-CH₂CH₃).

Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the

four protons on the disubstituted benzene ring.

The carbon NMR spectrum will be indicative of the 11 unique carbon atoms in the molecule.

Carbonyl Carbon: A signal around δ 166 ppm.
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Aromatic Carbons: Six signals in the range of δ 125-145 ppm.

Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-OCH₂CH₃).

3-Ethyl Carbons: Signals around δ 29 ppm (-Ar-CH₂) and δ 15 ppm (-Ar-CH₂CH₃).

The IR spectrum is predicted to show the following characteristic absorption bands:

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z =

178. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z

= 45) to give a fragment at m/z = 133, and further fragmentation of the aromatic ring and ethyl

substituent.

Experimental Protocols
This protocol is adapted from standard procedures for the synthesis of ethyl benzoate and its

derivatives.[3]

Reaction: 3-ethylbenzoic acid + ethanol ⇌ Ethyl 3-ethylbenzoate + water (in the presence of

an acid catalyst)

Materials:

3-ethylbenzoic acid

Absolute ethanol (excess)

Concentrated sulfuric acid (catalyst)
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Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Diethyl ether or other suitable extraction solvent

Procedure:

To a round-bottom flask, add 3-ethylbenzoic acid and an excess of absolute ethanol (e.g., 3-

5 molar equivalents).

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the

moles of carboxylic acid) to the mixture while cooling in an ice bath.

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours

(reaction progress can be monitored by TLC).

After cooling to room temperature, most of the excess ethanol is removed using a rotary

evaporator.

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution

(to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed by rotary evaporation.

The crude Ethyl 3-ethylbenzoate can be purified by vacuum distillation to yield the final

product.
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Synthesis

Work-up

Purification

Final Product

Mix 3-ethylbenzoic acid, ethanol, and H₂SO₄

Heat to reflux for several hours

Remove excess ethanol

Dissolve in ether and perform aqueous wash

Dry organic layer with MgSO₄

Remove extraction solvent

Vacuum Distillation

Pure Ethyl 3-ethylbenzoate

Click to download full resolution via product page

caption="Workflow for the synthesis of Ethyl 3-ethylbenzoate"
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Safety and Handling
Safety information is extrapolated from safety data sheets for Ethyl 3-methylbenzoate and Ethyl

Benzoate.

Hazards: Expected to be a combustible liquid. May cause skin and eye irritation. Inhalation

of vapors may cause respiratory tract irritation.

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep

away from heat, sparks, and open flames. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Biological Activity and Drug Development
Relevance
There is no specific information regarding the biological activity or signaling pathway

involvement of Ethyl 3-ethylbenzoate. However, the benzoate scaffold is present in numerous

biologically active molecules and approved drugs. As a synthetic intermediate, Ethyl 3-
ethylbenzoate could be used in the synthesis of more complex molecules with potential

therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding

carboxylic acid or reacted with Grignard reagents to introduce further complexity, making it a

versatile building block in a drug discovery program.
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Ethyl 3-ethylbenzoate

Hydrolysis
(e.g., NaOH, H₂O)

Grignard Reaction
(e.g., R-MgBr)

Reduction
(e.g., LiAlH₄)

3-ethylbenzoic acid Tertiary Alcohol (3-ethylphenyl)methanol

Click to download full resolution via product page

caption="Synthetic transformations of Ethyl 3-ethylbenzoate"

Conclusion
Ethyl 3-ethylbenzoate is a simple aromatic ester for which fundamental properties can be

reliably predicted based on well-understood chemical principles and data from close structural

analogs. This guide provides a foundational set of data and protocols to support its synthesis,

characterization, and use in research and development. Direct experimental verification of

these properties is recommended for applications requiring high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental
Properties of Ethyl 3-ethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1644939#ethyl-3-ethylbenzoate-fundamental-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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